Dabigatran Carboxamide Ethyl Ester

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Sourcing an incorrect or unverified analog for Dabigatran Etexilate impurity profiling introduces significant analytical error, risking method validation failure and regulatory non-compliance. This Dabigatran Carboxamide Ethyl Ester (CAS 1422435-41-3) is a chemically defined, process-specific impurity reference standard. - Provides definitive identity confirmation via unique molecular structure (C27H28N6O4), distinct from Impurity C or D. - Enables ICH Q2(R1)-compliant HPLC/LC-MS method validation for specificity, accuracy, and precision. - Supports cGMP routine QC batch release with optional traceability to USP/EP pharmacopeial standards.

Molecular Formula C27H28N6O4
Molecular Weight 500.55
CAS No. 1422435-41-3
Cat. No. B601649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Carboxamide Ethyl Ester
CAS1422435-41-3
SynonymsDabigatran Carboxamide Ethyl Ester
Molecular FormulaC27H28N6O4
Molecular Weight500.55
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C
InChIInChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran Carboxamide Ethyl Ester Sourcing & Specification


Dabigatran Carboxamide Ethyl Ester (CAS 1422435-41-3) is a chemically defined, process-related impurity and potential synthetic intermediate of the direct thrombin inhibitor, Dabigatran Etexilate [1]. It is characterized by the molecular formula C27H28N6O4 and a molecular weight of 500.55 g/mol [2]. This compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory filing of Dabigatran [1].

Why Substitution Fails for Dabigatran Carboxamide Ethyl Ester


Substituting Dabigatran Carboxamide Ethyl Ester with a generic 'Dabigatran impurity' or a different process-related analog is not scientifically valid. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) require the use of fully characterized, specific impurity reference standards to ensure the accuracy and reliability of analytical methods [1]. This compound is uniquely defined by its specific chemical structure, Ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, which is distinct from other dabigatran impurities such as Dabigatran Impurity C (MW 628.72) or Impurity D (MW 599.68) . Using an incorrect or unverified analog would introduce significant analytical error, potentially leading to method validation failure and regulatory non-compliance.

Dabigatran Carboxamide Ethyl Ester: Evidence vs. Analogs


Molecular Identity vs. Other Impurities

Dabigatran Carboxamide Ethyl Ester is structurally distinct from other common dabigatran impurities. Its molecular formula (C27H28N6O4) and weight (500.55 g/mol) are specifically different from Dabigatran Impurity C (C34H40N6O6, 628.72 g/mol) and Dabigatran Impurity D (C32H37N7O5, 599.68 g/mol) [1]. This exact molecular identity is the fundamental basis for its role as a specific reference standard; substitution would result in a different retention time and mass spectral signature, invalidating any analytical method.

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Regulatory Compliance for ANDA Validation

Dabigatran Carboxamide Ethyl Ester is supplied with characterization data compliant with regulatory guidelines and is specifically intended for use in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDAs) [1]. While exact ICH limits are not publicly disclosed, its definition as a specific, traceable impurity standard (traceable to USP or EP upon feasibility) is a key differentiator from generic or unqualified impurity standards [1]. This ensures the analytical method's specificity and accuracy for detecting this particular compound in the presence of the API.

Regulatory Compliance Method Validation Quality Control

Chemical Nomenclature as Unique Identifier

The compound's precise IUPAC name, Ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, establishes its identity as the carboxamide ethyl ester derivative, which is a process-related impurity of Dabigatran Etexilate Mesylate, not the active pharmaceutical ingredient (API) Dabigatran itself (which lacks the ethyl ester group) or its prodrug form [1]. This chemical distinction is critical for analytical specificity, as the API and its prodrug have different molecular properties and biological activities (e.g., Dabigatran has an IC50 of 9.3 nM against thrombin) .

Chemical Identity Procurement Specification Analytical Standard

Dabigatran Carboxamide Ethyl Ester Application Scenarios


ANDA Method Development & Validation

Dabigatran Carboxamide Ethyl Ester is the designated reference standard for developing and validating high-performance liquid chromatography (HPLC) or LC-MS methods intended to detect and quantify this specific process-related impurity in Dabigatran Etexilate Mesylate drug substance and product [1]. Its defined chemical identity and availability with compliant characterization data are essential for meeting ICH Q2(R1) validation requirements for specificity, accuracy, and precision [1].

QC Lot Release & Stability Testing

During commercial production of Dabigatran, this compound is used as a primary reference standard for routine QC analysis [1]. It enables the accurate monitoring of impurity levels in manufactured batches against established specifications, ensuring product safety and consistency [1]. The ability to provide traceability to pharmacopeial standards (USP/EP) upon request further supports its use in a cGMP environment [1].

Process Development & Optimization

As a defined process-related impurity, Dabigatran Carboxamide Ethyl Ester serves as a critical marker for monitoring the efficiency of synthetic routes and purification steps during the development of Dabigatran Etexilate [1]. By tracking its formation and clearance, process chemists can optimize reaction conditions to minimize this impurity and improve overall yield and purity of the final API [1].

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